8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride
CAS No.: 2551119-92-5
Cat. No.: VC7455974
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2551119-92-5 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 |
| IUPAC Name | 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-8(2)11-6-9(7-12-8)3-4-10-5-9;/h10H,3-7H2,1-2H3;1H |
| Standard InChI Key | OPURGILYKAHLNY-UHFFFAOYSA-N |
| SMILES | CC1(OCC2(CCNC2)CO1)C.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name, 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride, delineates its structure:
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A spiro[4.5]decane core, where two rings (a 4-membered and a 5-membered) share a single atom.
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7,9-dioxa indicates oxygen atoms at positions 7 and 9 of the larger ring.
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2-aza denotes a nitrogen atom at position 2 of the smaller ring.
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8,8-dimethyl specifies methyl groups at position 8 on both rings.
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The hydrochloride salt form enhances stability and solubility.
The molecular formula is C₁₀H₁₈ClNO₂, with a calculated molecular weight of 207.7 g/mol .
Structural Characterization
Spirocyclic architectures like this compound are prized for their conformational rigidity, which can influence binding affinity in pharmaceutical contexts. The 7,9-dioxa moieties introduce polarity, while the dimethyl groups contribute to steric bulk. X-ray crystallography or advanced NMR studies would be required to confirm the three-dimensional arrangement, though such data remain unpublished.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2551119-92-5 | |
| Molecular Formula | C₁₀H₁₈ClNO₂ | |
| Molecular Weight | 207.7 g/mol | |
| Purity | ≥95% | |
| Salt Form | Hydrochloride | |
| Related Neutral Compound | C₉H₁₅NO₂ (MW 185.22 g/mol) |
Synthesis and Production
Laboratory-Scale Synthesis
While explicit protocols for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride are scarce, analogous spirocyclic compounds provide methodological insights. A plausible route involves:
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Spirocyclization: Condensation of a diketone precursor with an amine under acidic conditions, forming the spirocyclic framework.
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Methylation: Introduction of methyl groups via alkylating agents like methyl iodide.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .
Reaction optimization would require careful control of temperature, solvent polarity, and stoichiometry to avoid side products. For example, the neutral analog 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one (CAS: 2551115-76-3) shares a similar backbone and may derive from oxidation of the parent amine .
Industrial Feasibility
No industrial production methods have been documented, likely due to the compound’s niche applications and discontinuation. Scaling up would necessitate:
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Cost-Effective Catalysts: Transition metal catalysts could enhance cyclization efficiency.
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Solvent Recovery Systems: To mitigate environmental impact from volatile organic solvents.
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Quality Control: Rigorous HPLC or GC-MS analysis to ensure ≥95% purity .
Physicochemical Properties
Spectroscopic Data
IR Spectroscopy: Expected absorption bands include:
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N-H stretch (2500–3000 cm⁻¹) from the protonated amine.
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C-O-C stretches (1100–1250 cm⁻¹) from the dioxa rings.
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C-N stretches (1350–1500 cm⁻¹).
NMR: Predictive data for the hydrochloride salt:
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¹H NMR: Methyl protons (δ 1.2–1.4 ppm), spirocyclic CH₂ groups (δ 2.5–3.0 ppm).
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¹³C NMR: Quaternary carbons at ring junctions (δ 70–80 ppm), oxygenated carbons (δ 90–100 ppm).
Future Research Directions
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Biological Screening: Prioritize in vitro assays to identify therapeutic potential.
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Crystallographic Studies: Resolve 3D structure to aid computational modeling.
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Process Optimization: Develop greener syntheses using flow chemistry or biocatalysts.
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